molecular formula C10H9F3OS B8377680 1-(3'-Trifluoromethylthiophenyl)-2-propanone

1-(3'-Trifluoromethylthiophenyl)-2-propanone

Cat. No. B8377680
M. Wt: 234.24 g/mol
InChI Key: TXDQJVBNHPYFMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03965190

Procedure details

1.85 g (40 mmols) of formic acid are introduced into a 50 ml. two-necked flask equipped with an air condenser and a dropping funnel. The flask is cooled on an ice bath and 2 ml. of ethylamine are added dropwise. The reaction mixture is allowed to return to ambient temperature and 2.85 g. (10 mmols) of 1-(3'-trifluoromethylthio-phenyl)-2-propanone are added. The contents of the flask are heated for 14 hours at 160°-170°C., 2 ml. of concentrated hydrochloric acid and 2 ml. of water are added, and the mixture is heated for 3 hours at the reflux temperature. A further 2 ml. of concentrated hydrochloric acid are added and the mixture is heated again at the reflux temperature for 2 hours. The mixture is allowed to cool, water is added and the product is extracted once with 50 ml. of diethyl ether. The aqueous layer is rendered alkaline with sodium hydroxide solution and extracted three times in succession with 50 ml. of diethyl ether each time. The combined ether extracts are washed several times with water, dried over sodium sulphate, and filtered. The ether is evaporated from the filtrate in vacuo on a water bath. The 1.4 g of oily residue are dissolved in anhydrous diethyl ether and a solution of hydrogen chloride in diethyl ether is added until precipitation has ended.
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(O)=O.[CH2:4]([NH2:6])[CH3:5].[F:7][C:8]([F:21])([F:20])[S:9][C:10]1[CH:11]=[C:12]([CH2:16][C:17](=O)[CH3:18])[CH:13]=[CH:14][CH:15]=1.Cl>O>[F:7][C:8]([F:21])([F:20])[S:9][C:10]1[CH:11]=[C:12]([CH2:16][CH:17]([NH:6][CH2:4][CH3:5])[CH3:18])[CH:13]=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
1.85 g
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Step Three
Name
Quantity
10 mmol
Type
reactant
Smiles
FC(SC=1C=C(C=CC1)CC(C)=O)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
two-necked flask equipped with an air condenser and a dropping funnel
TEMPERATURE
Type
TEMPERATURE
Details
The flask is cooled on an ice bath
CUSTOM
Type
CUSTOM
Details
to return to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
The contents of the flask are heated for 14 hours at 160°-170°C.
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated for 3 hours at the reflux temperature
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated again at the reflux temperature for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
the product is extracted once with 50 ml
EXTRACTION
Type
EXTRACTION
Details
extracted three times in succession with 50 ml
WASH
Type
WASH
Details
The combined ether extracts are washed several times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The ether is evaporated from the filtrate in vacuo on a water bath
DISSOLUTION
Type
DISSOLUTION
Details
The 1.4 g of oily residue are dissolved in anhydrous diethyl ether
ADDITION
Type
ADDITION
Details
a solution of hydrogen chloride in diethyl ether is added until precipitation

Outcomes

Product
Name
Type
Smiles
FC(SC=1C=C(C=CC1)CC(C)NCC)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.